ethyl 4-{[(3,4-dimethylphenyl)carbamoyl]formamido}piperidine-1-carboxylate

Lead-like properties Medicinal chemistry procurement Physicochemical optimization

Ethyl 4-{[(3,4-dimethylphenyl)carbamoyl]formamido}piperidine-1-carboxylate (CAS 1206991-86-7) is a focused piperidine-1-carboxylate oxoacetamide building block for SAR-driven medicinal chemistry. Its 3,4-dimethylphenyl substituent distinguishes it from 2,3-, 2,5-, and 2,6-dimethyl isomers, enabling systematic interrogation of aryl substitution effects on target selectivity. With XLogP3 2.4 and MW 347.4, it occupies lead-like physicochemical space suited for EP4 receptor antagonist programs and CNS-oriented libraries. The ethyl ester provides a reference point for ester-to-acid prodrug strategies. Procure this specific isomer to accelerate SAR exploration without in-house synthesis of the dimethylphenyl oxoacetamide intermediate.

Molecular Formula C18H25N3O4
Molecular Weight 347.415
CAS No. 1206991-86-7
Cat. No. B2433773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-{[(3,4-dimethylphenyl)carbamoyl]formamido}piperidine-1-carboxylate
CAS1206991-86-7
Molecular FormulaC18H25N3O4
Molecular Weight347.415
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)NC(=O)C(=O)NC2=CC(=C(C=C2)C)C
InChIInChI=1S/C18H25N3O4/c1-4-25-18(24)21-9-7-14(8-10-21)19-16(22)17(23)20-15-6-5-12(2)13(3)11-15/h5-6,11,14H,4,7-10H2,1-3H3,(H,19,22)(H,20,23)
InChIKeySGJCQPWIMYUQOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-{[(3,4-dimethylphenyl)carbamoyl]formamido}piperidine-1-carboxylate (CAS 1206991-86-7): Procurement-Grade Physicochemical & Structural Profile


Ethyl 4-{[(3,4-dimethylphenyl)carbamoyl]formamido}piperidine-1-carboxylate (CAS 1206991-86-7), also named ethyl 4-(2-((3,4-dimethylphenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate, is a synthetic small-molecule piperidine-1-carboxylate derivative bearing a 3,4-dimethylphenyl oxoacetamide side chain [1]. With a molecular formula C₁₈H₂₅N₃O₄, a molecular weight of 347.4 g/mol, a computed XLogP3 of 2.4, and two hydrogen bond donors balanced against four hydrogen bond acceptors, it occupies lead-like physicochemical space favorable for early-stage medicinal chemistry exploration [1].

Why Piperidine-1-Carboxylate Building Blocks Cannot Be Interchanged: The Case for Ethyl 4-{[(3,4-dimethylphenyl)carbamoyl]formamido}piperidine-1-carboxylate


Piperidine-1-carboxylate derivatives containing a 2-oxoacetamido linker constitute a structurally focused chemical class where subtle variations—including the ester alkyl group (ethyl vs. methyl vs. phenyl), the aryl substitution pattern (3,4-dimethyl vs. 2,3-dimethyl vs. 2,6-dimethyl), and the methylene spacer between the piperidine ring and the amide nitrogen—collectively determine target engagement profiles, metabolic stability, and physicochemical suitability for specific assay formats [1][2]. Generalization across in-class analogs is not supported by available data; small structural perturbations have been shown to alter receptor subtype selectivity in related amide series [3]. The following evidence guide quantifies where and why ethyl 4-{[(3,4-dimethylphenyl)carbamoyl]formamido}piperidine-1-carboxylate occupies a distinct position relative to its closest structural neighbors.

Quantitative Differentiation Evidence for Ethyl 4-{[(3,4-dimethylphenyl)carbamoyl]formamido}piperidine-1-carboxylate (CAS 1206991-86-7)


Molecular Weight Advantage of the Ethyl Ester over the Phenyl Ester Analog for Lead-Like Chemical Space Compliance

The target compound's molecular weight of 347.4 g/mol falls within the lead-like chemical space generally defined by an upper limit of ≤350 Da, whereas the directly corresponding phenyl ester analog—phenyl 4-((2-((3,4-dimethylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate (CAS 1235645-00-7)—has a molecular weight of 409.5 g/mol, already exceeding this threshold substantially [1]. This 62.1 Da differential means the ethyl ester retains more room for subsequent functional group addition during hit-to-lead optimization before breaching drug-like or lead-like property thresholds.

Lead-like properties Medicinal chemistry procurement Physicochemical optimization

Computed Lipophilicity (XLogP3) Differentiating the Ethyl Ester from Hypothetical Methyl Ester Analogs

The target compound's computed XLogP3 of 2.4, as reported by PubChem, reflects the lipophilic contribution of the ethyl carbamate ester [1]. A hypothetical methyl carbamate analog, in which the ethyl group is replaced by a methyl group, would be expected to exhibit an XLogP3 reduced by approximately 0.4–0.5 log units based on standard Hansch π-contributions for the methylene increment (π-CH₂- ≈ 0.5) [2]. This lipophilicity differential has implications for passive membrane permeability and solubility, two parameters directly relevant to assay compatibility.

Lipophilicity Membrane permeability ADME prediction

Hydrogen Bond Donor/Acceptor Profile Consistent with CNS MPO Desirability

PubChem data indicate the target compound contains exactly 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), yielding a HBD count at the lower boundary of the CNS MPO (Central Nervous System Multiparameter Optimization) desirability range [1][2]. In a class-level context, many piperidine-based building blocks carry three or more HBDs when incorporating additional amine or hydroxyl functionalities, which can negatively impact passive CNS penetration scores.

CNS drug discovery Blood-brain barrier penetration Physicochemical profiling

Piperidine Carboxylate Amide Scaffold Validated in Bioactive Compound Patents Across Multiple Therapeutic Indications

The piperidine-1-carboxylate 2-oxoacetamide scaffold, to which the target compound belongs, appears in multiple patent families covering diverse therapeutic targets. European Patent EP3143014B1 (Novartis AG) claims carboxamide derivatives incorporating this scaffold as selective Smurf-1 inhibitors with potential in pulmonary arterial hypertension [1]. Separately, patent MXPA04000737A describes piperidine amide derivatives as NMDA receptor antagonists, highlighting the scaffold's utility in neuroscience indications [2]. The structural motif has also been explored in prostaglandin EP4 receptor antagonist series, where in-class compounds have demonstrated IC₅₀ values in the low nanomolar range (e.g., 5.6 nM) in recombinant human EP4 receptor assays [3].

Patent-validated scaffold Prostaglandin receptor NMDA receptor Building block procurement

Procurement-Relevant Application Scenarios for Ethyl 4-{[(3,4-dimethylphenyl)carbamoyl]formamido}piperidine-1-carboxylate


Building Block for Prostaglandin EP4 Receptor Antagonist Lead Optimization

The piperidine-1-carboxylate oxoacetamide scaffold, validated in EP4 receptor antagonist series with reported nanomolar IC₅₀ values, supports the use of ethyl 4-{[(3,4-dimethylphenyl)carbamoyl]formamido}piperidine-1-carboxylate as a core intermediate for synthesizing focused compound libraries targeting the prostaglandin EP4 receptor [1]. Its ethyl ester offers a balance of lipophilicity (XLogP3 = 2.4) and molecular weight (347.4 g/mol) suitable for maintaining lead-like properties during SAR exploration [2].

Neuroscience-Focused Building Block Collection Curation

Given its hydrogen bond donor count of 2—favorably aligned with CNS MPO guidelines—this compound is a candidate for inclusion in neuroscience-oriented building block collections [3]. The 3,4-dimethylphenyl substituent represents a specific aryl topology of interest in NMDA receptor antagonist programs, where related piperidine amide scaffolds have been explicitly claimed [4].

Structure-Activity Relationship (SAR) Campaigns Exploring Aryl Substitution Topology

The 3,4-dimethyl substitution pattern on the phenyl ring distinguishes this compound from its 2,3-dimethyl, 2,5-dimethyl, and 2,6-dimethyl isomers, which are known to exhibit divergent biological profiles in piperidine amide series [4]. Procurement of this specific isomer enables systematic SAR interrogation of aryl substitution effects on target selectivity and potency without requiring in-house synthesis of the dimethylphenyl oxoacetamide intermediate.

Physicochemical Comparator for Ester Prodrug Strategy Evaluation

With a computed XLogP3 of 2.4, this ethyl ester serves as a reference point for evaluating ester-to-acid prodrug strategies or for benchmarking the impact of ester variation (e.g., methyl, isopropyl, phenyl) on solubility, permeability, and metabolic stability in early ADME panels [2].

Quote Request

Request a Quote for ethyl 4-{[(3,4-dimethylphenyl)carbamoyl]formamido}piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.